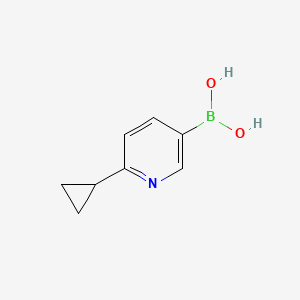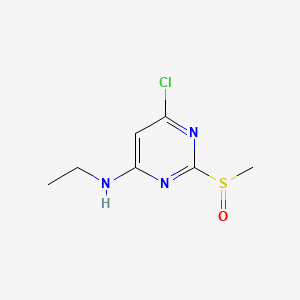
6-Chloro-N-ethyl-2-(methylsulfinyl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-N-ethyl-2-(methylsulfinyl)pyrimidin-4-amine is a chemical compound also known as Sulconazole. It is classified as an antifungal agent and is used in the treatment of fungal infections. Sulconazole is a derivative of imidazole and has a broad spectrum of activity against various fungal species.
Mecanismo De Acción
Sulconazole works by inhibiting the synthesis of ergosterol, which is an essential component of fungal cell membranes. This leads to the disruption of the fungal cell membrane and ultimately, the death of the fungal cell. Sulconazole also has activity against the enzymes involved in the synthesis of fungal cell wall components such as chitin and β-glucan.
Efectos Bioquímicos Y Fisiológicos
Sulconazole has been shown to have low toxicity and high selectivity for fungal cells. It has minimal effects on mammalian cells and does not interfere with the normal function of human cells. Sulconazole has also been found to have good penetration into the skin and nails, which makes it an effective treatment for fungal infections in these areas.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Sulconazole is its broad spectrum of activity against various fungal species. It is also effective against biofilms, which are a major cause of antifungal resistance. However, Sulconazole has some limitations in laboratory experiments. It has poor solubility in water, which makes it difficult to use in aqueous solutions. Sulconazole also has low bioavailability, which means that it may not be effective in vivo.
Direcciones Futuras
There are several future directions for research on Sulconazole. One area of interest is the development of new formulations that improve its solubility and bioavailability. Another area of research is the evaluation of Sulconazole for its activity against other types of microorganisms such as bacteria and viruses. In addition, Sulconazole has potential applications in the treatment of other conditions such as cancer and inflammation. Further studies are needed to explore these potential uses of Sulconazole.
Métodos De Síntesis
The synthesis of Sulconazole involves the reaction of 6-chloro-2-(methylsulfinyl)pyrimidin-4-amine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then purified by recrystallization from a suitable solvent such as ethanol or isopropyl alcohol.
Aplicaciones Científicas De Investigación
Sulconazole has been extensively studied for its antifungal activity against various fungal species. It has been found to be effective against dermatophytes, yeasts, and molds. Sulconazole has also been evaluated for its activity against biofilms, which are communities of microorganisms that are resistant to conventional antifungal agents. In addition, Sulconazole has been investigated for its potential use in the treatment of other conditions such as leishmaniasis, a parasitic disease caused by protozoa.
Propiedades
IUPAC Name |
6-chloro-N-ethyl-2-methylsulfinylpyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3OS/c1-3-9-6-4-5(8)10-7(11-6)13(2)12/h4H,3H2,1-2H3,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKBXGBDISXMKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC(=N1)S(=O)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693788 |
Source


|
| Record name | 6-Chloro-N-ethyl-2-(methanesulfinyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N-ethyl-2-(methylsulfinyl)pyrimidin-4-amine | |
CAS RN |
1289385-39-2 |
Source


|
| Record name | 6-Chloro-N-ethyl-2-(methanesulfinyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


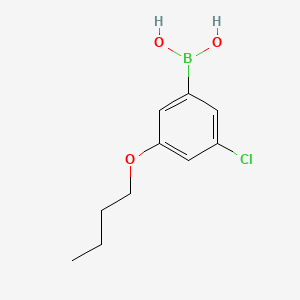
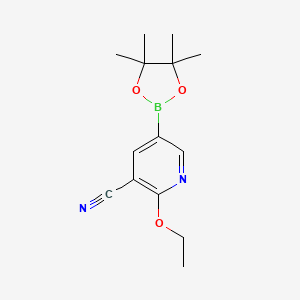
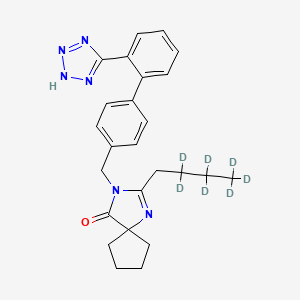
![5-Chloro-[2,3'-bipyridin]-5'-amine](/img/structure/B577602.png)
![Tert-butyl 4-((4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-ylamino)methyl)piperidine-1-carboxylate](/img/structure/B577603.png)
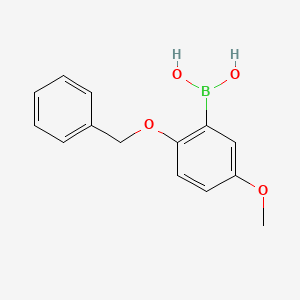
![1-[(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B577606.png)

![Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B577608.png)

![Imidazo[1,2-A]pyrazine-6-carbonitrile](/img/structure/B577610.png)
